molecular formula C21H32N2O4S B3607550 ethyl 5,5-dimethyl-2-[3-(4-methylpiperidin-1-yl)propanamido]-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate

ethyl 5,5-dimethyl-2-[3-(4-methylpiperidin-1-yl)propanamido]-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate

Cat. No.: B3607550
M. Wt: 408.6 g/mol
InChI Key: LIOYRQZWKXZFPU-UHFFFAOYSA-N
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Description

Ethyl 5,5-dimethyl-2-[3-(4-methylpiperidin-1-yl)propanamido]-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate is a complex organic compound that belongs to the class of thienopyran derivatives This compound is characterized by its unique structure, which includes a thienopyran core, a piperidine ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5,5-dimethyl-2-[3-(4-methylpiperidin-1-yl)propanamido]-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Thienopyran Core: The thienopyran core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable dienophile under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5-dimethyl-2-[3-(4-methylpiperidin-1-yl)propanamido]-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the thienopyran core, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted thienopyran or piperidine derivatives.

Scientific Research Applications

Ethyl 5,5-dimethyl-2-[3-(4-methylpiperidin-1-yl)propanamido]-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders and inflammation.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of ethyl 5,5-dimethyl-2-[3-(4-methylpiperidin-1-yl)propanamido]-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5,5-dimethyl-2-[3-(4-methylpiperidin-1-yl)propanamido]-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate: shares similarities with other thienopyran derivatives and piperidine-containing compounds.

    Thienopyran Derivatives:

    Piperidine Derivatives: Compounds containing a piperidine ring, such as piperidinecarboxylates, have comparable pharmacological properties.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a versatile compound for research and development.

Properties

IUPAC Name

ethyl 5,5-dimethyl-2-[3-(4-methylpiperidin-1-yl)propanoylamino]-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O4S/c1-5-26-20(25)18-15-12-21(3,4)27-13-16(15)28-19(18)22-17(24)8-11-23-9-6-14(2)7-10-23/h14H,5-13H2,1-4H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOYRQZWKXZFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=O)CCN3CCC(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 5,5-dimethyl-2-[3-(4-methylpiperidin-1-yl)propanamido]-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 5,5-dimethyl-2-[3-(4-methylpiperidin-1-yl)propanamido]-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate
Reactant of Route 3
ethyl 5,5-dimethyl-2-[3-(4-methylpiperidin-1-yl)propanamido]-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 5,5-dimethyl-2-[3-(4-methylpiperidin-1-yl)propanamido]-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate
Reactant of Route 5
Reactant of Route 5
ethyl 5,5-dimethyl-2-[3-(4-methylpiperidin-1-yl)propanamido]-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate
Reactant of Route 6
Reactant of Route 6
ethyl 5,5-dimethyl-2-[3-(4-methylpiperidin-1-yl)propanamido]-4H,5H,7H-thieno[2,3-c]pyran-3-carboxylate

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